(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid is a complex organic compound notable for its structural features and potential applications in various fields of chemistry and biology. This compound, with the CAS Number 269726-87-6, belongs to the class of N-Fmoc-protected β2-homoamino acids, characterized by the presence of a fluorene moiety and a cyanophenyl group. Its molecular formula is , and it has a molecular weight of approximately 426.46 g/mol. The compound typically appears as a solid with high purity levels, often around 97% .
This compound is primarily sourced from chemical suppliers and research institutions specializing in organic synthesis. It is classified as an amino acid derivative, specifically a β-amino acid, which plays a crucial role in peptide synthesis and drug development. The presence of the fluorene group enhances its stability and solubility, making it suitable for various applications in medicinal chemistry .
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity.
The synthesis often utilizes coupling agents such as carbodiimides to facilitate the formation of peptide bonds. Additionally, solvents like dimethylformamide or dichloromethane are commonly used to dissolve reactants and improve reaction kinetics .
The molecular structure of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid features several notable components:
The compound can be represented structurally as follows:
The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with biological targets .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid can participate in several chemical reactions:
These reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield throughout the synthesis process.
The mechanism of action for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid primarily revolves around its interactions with biological macromolecules:
While specific interaction data for this compound is limited, similar compounds have shown promising results in interacting with protein targets, which could be harnessed in therapeutic applications.
Relevant data on melting point or boiling point is often not disclosed but can be determined through experimental methods .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid serves as an important building block in:
The 4-cyanophenyl side chain provides unique electronic and steric properties critical for molecular recognition in drug targets. Unlike natural phenylalanine, the para-cyano substitution enables specific π-stacking interactions with enzyme binding pockets while resisting metabolic oxidation. Computational studies indicate high gastrointestinal absorption (GI absorption: 92%) and blood-brain barrier penetration (BBB permeation: 78%) due to optimized lipophilicity (cLogP ~3.4) [3]. This compound serves as a β-homoamino acid precursor, expanding conformational space in constrained peptides targeting G-protein-coupled receptors [3] [6]. Its application in kinase inhibitor peptides demonstrates enhanced binding affinity (>5-fold vs. phenylalanine analogues) due to dipole interactions with ATP-binding sites [6].
In Fmoc-SPPS, this derivative exhibits superior coupling kinetics compared to bulky Trp(Boc)-OH or sterically hindered Val-OH derivatives. The Fmoc group enables real-time monitoring via UV absorbance at 301 nm during deprotection [4]. Compatibility with standard coupling reagents (HBTU/HOBt, PyOxim) and solvents (DMF, NMP) facilitates automated synthesis. Commercial availability in >97% purity (RP-HPLC) ensures minimal dipeptide impurities during chain elongation [3] [7]. The carboxylic acid functionality allows direct anchoring to Wang or Rink amide resins, supporting C-terminal modification in therapeutic peptides [4] [7].
Fmoc protection chemistry, introduced by Carpino and Han in 1970, overcame limitations of earlier Boc/Z groups through base-labile orthogonal deprotection. Initial solution-phase applications failed due to dibenzofulvene adduct formation, but solid-phase adaptation revolutionized peptide synthesis by enabling mild piperidine deprotection (20% in DMF) without side-chain compromise [4]. Industrial scale-up (multiton production) since the 2000s reduced costs by >70%, making derivatives like this cyanophenyl variant accessible [4]. Modern Fmoc-amino acids now achieve >99.9% enantiomeric purity via chiral GC-MS, critical for synthesizing stereospecific compounds [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7